![molecular formula C6H2Cl2N2S B14038309 2,4-Dichlorothieno[2,3-d]pyridazine](/img/structure/B14038309.png)
2,4-Dichlorothieno[2,3-d]pyridazine
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Overview
Description
2,4-Dichlorothieno[2,3-d]pyridazine is a heterocyclic compound with the molecular formula C6H2Cl2N2S and a molecular weight of 205.06 g/mol This compound features a fused ring system consisting of a thieno ring and a pyridazine ring, both of which are chlorinated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorothieno[2,3-d]pyridazine typically involves the chlorination of thieno[2,3-d]pyridazine. One common method starts with the reaction of 3-amino-2-methoxycarbonylthiophene with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at elevated temperatures to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification steps.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atoms at positions 2 and 4 of the thieno[2,3-d]pyridazine core undergo nucleophilic substitution with amines or thiols. These reactions typically occur under basic conditions, such as in the presence of potassium carbonate, enabling the replacement of chlorine atoms with nucleophilic groups. For example, studies on related pyridazine derivatives demonstrate that halogen atoms can be substituted by hydrazines or hydrazides, forming intermediates like hydrazinylpyridazines .
Oxidation and Reduction
Oxidation of 2,4-Dichlorothieno[2,3-d]pyridazine may involve reagents such as hydrogen peroxide or metal oxides, targeting reactive sites like sulfur or nitrogen atoms. Conversely, reduction can be achieved using agents like sodium borohydride, potentially altering the electronic properties of the heterocycle. These redox processes are critical in modifying the compound’s reactivity for further chemical transformations or biological applications .
Cyclization Reactions
The compound participates in cyclization reactions to form complex heterocycles. For instance, transition metal-catalyzed cyclization (e.g., ruthenium or palladium catalysts) can lead to the formation of fused aromatic systems. Such reactions often involve precursors like alkynes or hydrazones, as demonstrated in pyridazine synthesis methodologies .
Radical-Mediated Reactions
Radical pathways are central to certain transformations, as evidenced by studies on pyridazine derivatives. For example, a formal [4 + 2] radical cyclization mechanism, facilitated by oxidants like tert-butyl hydroperoxide (TBHP), enables the formation of substituted pyridazines. This process involves intermediate radical species and 6-endo-trig cyclization, as supported by DFT calculations .
Comparative Reaction Analysis
Mechanistic Insights
Control experiments in related pyridazine syntheses reveal that substitution and cyclization reactions can proceed via ionic or radical pathways , depending on additives like TBAI or TBHP. For instance, the absence of oxidants favors ionic transamidation, while TBHP promotes radical cyclization . This dual reactivity highlights the compound’s versatility in diverse reaction conditions.
Scientific Research Applications
2,4-Dichlorothieno[2,3-d]pyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichlorothieno[2,3-d]pyridazine and its derivatives involves interactions with various molecular targets. For instance, some derivatives have been shown to inhibit specific enzymes or interact with cellular receptors, leading to their biological effects . The exact pathways and targets depend on the specific structure of the derivative being studied.
Comparison with Similar Compounds
2,4-Dichlorothieno[3,2-d]pyrimidine: Another chlorinated thieno-pyrimidine compound with similar chemical properties.
2-Chlorothieno[3,2-d]pyrimidine: A related compound with one chlorine atom, used in similar research applications.
2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine:
Uniqueness: 2,4-Dichlorothieno[2,3-d]pyridazine is unique due to its specific ring structure and chlorination pattern, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing substitution reactions makes it a valuable intermediate for synthesizing a wide range of derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-dichlorothieno[2,3-d]pyridazine, and how can reaction conditions be optimized?
The synthesis typically involves halogenation and cyclization steps. For example, 2,4-dichloro-substituted heterocycles (e.g., thieno[2,3-d]pyridazine) are synthesized via Suzuki–condensation tandem reactions, where chlorinated precursors are reacted with boronic acids under microwave-assisted or reflux conditions . Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent systems (e.g., ethanol/water), and reaction time (10–24 hours) to improve yield and purity . Key intermediates like 2,4-dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3) are often used, with morpholine or amine groups introduced at specific positions .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Mass Spectrometry (MS): Tandem MS (e.g., ESI-MS/MS) identifies fragmentation patterns, such as loss of Cl⁻ or cleavage of the pyridazine ring, confirming substituent positions .
- NMR: ¹H and ¹³C NMR resolve aromatic protons (δ 7.5–8.5 ppm) and quaternary carbons, distinguishing fused-ring systems .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) using C18 columns and acetonitrile/water gradients .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure (P262 hazard code) .
- Conduct reactions in a fume hood due to potential inhalation risks.
- Waste disposal must follow hazardous chemical guidelines, as chlorinated heterocycles may persist in the environment .
Q. What are the key physicochemical properties relevant to experimental design?
- Molecular Formula: C₆H₂Cl₂N₂S (MW: 205.07 g/mol) .
- Melting Point: 141–142°C .
- Solubility: Low in water; soluble in DMSO, DMF, or dichloromethane .
Advanced Research Questions
Q. How does this compound serve as a scaffold for kinase inhibitors in cancer therapy?
The dichloro-substituted core enables selective functionalization for targeting kinases like CHK1 and FAK. For example:
- CHK1 Inhibitors: Morpholine or piperazine groups are introduced at the 4-position via nucleophilic substitution, enhancing binding affinity (IC₅₀ < 100 nM) .
- FAK Inhibitors: Ether-linked substituents at the 7-position improve pharmacokinetic profiles in ovarian cancer models .
Contradictions in bioactivity data (e.g., IC₅₀ variability) may arise from differences in cell lines or substitution patterns, necessitating cross-validation using kinase profiling assays .
Q. What role does this compound play in optoelectronic materials, such as OLEDs?
Thieno[2,3-d]pyridazine-based iridium complexes (e.g., IrM and IrP) exhibit high external quantum efficiency (EQE >26%) in yellow OLEDs. The rigid fused-ring system enhances luminescence stability. Isomeric effects (e.g., thieno[2,3-d] vs. [3,2-d] fusion) significantly alter emission spectra and device performance .
Q. How can researchers resolve contradictions in reported biological activities?
- Data Normalization: Compare studies using standardized assays (e.g., MTT vs. ATP-based viability assays).
- Structural Confirmation: Verify substituent positions via X-ray crystallography to rule out isomer interference .
- Meta-Analysis: Aggregate data from multiple sources (e.g., PubChem, ChEMBL) to identify trends in structure-activity relationships .
Q. What strategies enable selective functionalization of the pyridazine ring?
- Microwave-Assisted Synthesis: Accelerates mono-functionalization at the 4-position using arylboronic acids .
- Protecting Groups: Temporary silylation of reactive sites (e.g., NH groups) allows sequential substitutions .
Q. How do annulation isomers impact analytical characterization?
Isomers like thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine exhibit distinct MS fragmentation pathways. For example, loss of CO or NH₃ fragments differentiates N-substituted vs. fused-ring systems .
Q. What computational tools aid in predicting reactivity and stability?
Properties
Molecular Formula |
C6H2Cl2N2S |
---|---|
Molecular Weight |
205.06 g/mol |
IUPAC Name |
2,4-dichlorothieno[2,3-d]pyridazine |
InChI |
InChI=1S/C6H2Cl2N2S/c7-5-1-3-4(11-5)2-9-10-6(3)8/h1-2H |
InChI Key |
QWGXGGSZZDHNNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=CN=NC(=C21)Cl)Cl |
Origin of Product |
United States |
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